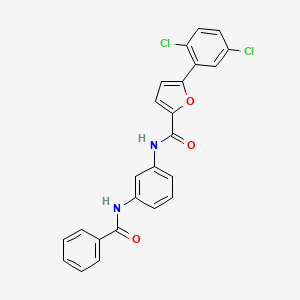

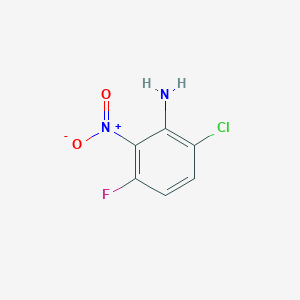

![molecular formula C40H56O2 B12456706 4-[18-(4-Hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl)-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol](/img/structure/B12456706.png)

4-[18-(4-Hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl)-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol

Vue d'ensemble

Description

(+/-)-Lutein is a naturally occurring carotenoid found in various fruits and vegetables. It is known for its antioxidant properties and its role in maintaining eye health. As a dietary supplement, it is often used to prevent or treat age-related macular degeneration and cataracts.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (+/-)-Lutein typically involves the use of natural sources such as marigold flowers. The extraction process includes saponification, which removes fatty acids and other impurities, followed by crystallization to obtain pure lutein. Industrial production methods often involve the use of solvents like hexane and ethanol under controlled temperature and pressure conditions to maximize yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions: (+/-)-Lutein undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. The major products formed from these reactions are typically oxidized or reduced derivatives of lutein, which may have different biological activities.

Applications De Recherche Scientifique

(+/-)-Lutein has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying carotenoid reactions. In biology and medicine, it is extensively researched for its role in eye health, particularly in preventing age-related macular degeneration and cataracts. It is also studied for its potential anti-inflammatory and antioxidant properties, which may have applications in treating various chronic diseases. In the industry, lutein is used as a natural colorant in food and cosmetics.

Mécanisme D'action

The mechanism of action of (+/-)-Lutein involves its antioxidant properties, which help neutralize free radicals and reduce oxidative stress. It also interacts with specific molecular targets in the eye, such as the macula, where it helps filter harmful blue light and protect against light-induced damage. The pathways involved include the upregulation of antioxidant enzymes and the inhibition of pro-inflammatory cytokines.

Comparaison Avec Des Composés Similaires

(+/-)-Lutein is often compared with other carotenoids such as zeaxanthin and beta-carotene While all these compounds have antioxidant properties, lutein is unique in its specific role in eye health Zeaxanthin, for example, is also found in the macula but has a slightly different absorption spectrum, making it complementary to lutein

Conclusion

(+/-)-Lutein is a versatile compound with significant applications in health, industry, and scientific research. Its unique properties and specific role in eye health make it a valuable subject of study and use in various fields.

Propriétés

IUPAC Name |

4-[18-(4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl)-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H56O2/c1-29(17-13-19-31(3)21-23-37-33(5)25-35(41)27-39(37,7)8)15-11-12-16-30(2)18-14-20-32(4)22-24-38-34(6)26-36(42)28-40(38,9)10/h11-25,35-37,41-42H,26-28H2,1-10H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBPHJBAIARWVSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2C(=CC(CC2(C)C)O)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H56O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30859245 | |

| Record name | 4',5'-Didehydro-5',6'-dihydro-beta,beta-carotene-3,3'-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30859245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

568.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127-40-2 | |

| Record name | .beta.,.epsilon.-Carotene-3,3'-diol, (3R,3'R,6'R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | β,ε-carotene-3,3'-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.401 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Oxo-2-{4-[(thiophen-2-ylcarbonyl)oxy]phenyl}ethyl 1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B12456638.png)

![6-methoxy-7-phenyl-5,6-dihydro-4H-imidazo[4,5-e][2,1,3]benzoxadiazole](/img/structure/B12456644.png)

![3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-N'-pyridin-2-ylprop-2-enehydrazide](/img/structure/B12456660.png)

![N'-[(4-propylphenyl)carbonyl]biphenyl-4-carbohydrazide](/img/structure/B12456669.png)

![2-(2,3-dimethylphenoxy)-N'-[(3E)-2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B12456670.png)

![1,3-diphenyl-N-[3-(propan-2-yloxy)propyl]-1H-pyrazole-4-carboxamide](/img/structure/B12456686.png)

![2-(4-{[(3-methoxyphenyl)carbonyl]oxy}phenyl)-2-oxoethyl 3-(1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)benzoate](/img/structure/B12456690.png)

![2-Oxo-2-{4-[(phenylcarbonyl)oxy]phenyl}ethyl 1-cyclohexyl-5-oxopyrrolidine-3-carboxylate](/img/structure/B12456704.png)

![1'-Phenylthiocarbamoyl-[1,4']bipiperidinyl-4'-carboxylic acid amide](/img/structure/B12456710.png)